2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC10434241
Molecular Formula: C17H14N2O5S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N2O5S |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H14N2O5S/c1-24-11-6-4-10(5-7-11)19-14(20)9-13(16(19)21)25-15-12(17(22)23)3-2-8-18-15/h2-8,13H,9H2,1H3,(H,22,23) |
| Standard InChI Key | CPBYFUUAVFCXLV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Introduction
2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid is a complex organic compound that combines a pyrrolidine ring with a methoxyphenyl group and a sulfanylpyridine moiety. This compound belongs to the broader class of pyrrolidine derivatives, which are known for their diverse applications in medicinal chemistry due to their unique structural features.
Synthesis of 2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid
The synthesis of this compound typically involves multi-step organic reactions. While specific details for this compound are not available, similar compounds often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
General Synthetic Route
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Formation of the Dioxopyrrolidinyl Intermediate: This step involves the reaction of 4-methoxyphenylacetic acid with a suitable amine to form the corresponding amide, which is then cyclized to form the dioxopyrrolidinyl intermediate.
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Thioether Formation: The dioxopyrrolidinyl intermediate is reacted with a thiol compound under appropriate conditions to introduce the sulfanyl group.
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Pyridine-3-carboxylic Acid Moiety Attachment: The final step involves attaching the pyridine-3-carboxylic acid moiety to the sulfanyl group, possibly through a condensation reaction.
Chemical Reactions and Reactivity
2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid can undergo various chemical reactions due to its functional groups:
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Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
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Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring or the sulfanyl group.
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Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
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Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
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Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
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Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic or acidic conditions.
Biological Activity and Potential Applications
While specific biological activity data for 2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid is not available, compounds with similar structures often exhibit potential in medicinal chemistry. The presence of a pyridine ring and a sulfanyl group can enhance interactions with biological targets such as enzymes or receptors.
Potential Therapeutic Applications
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Antioxidant Activity: Similar pyrrolidine derivatives have shown antioxidant properties, which could be beneficial in treating oxidative stress-related conditions.
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Enzyme Inhibition: The compound's structure suggests potential as an enzyme inhibitor, which could be explored for therapeutic applications.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their identity and purity. Common techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
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High-Performance Liquid Chromatography (HPLC): Used for purity assessment and separation.
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Mass Spectrometry (MS): Helps in confirming the molecular weight and structure.
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Infrared (IR) Spectroscopy: Useful for identifying functional groups.
Future Research Directions
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Biological Activity Screening: Investigate antioxidant, enzyme inhibition, and other potential biological activities.
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Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to enhance biological activity or alter pharmacokinetic properties.
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Synthetic Method Optimization: Improve synthesis efficiency and yield through optimized reaction conditions and catalysts.
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